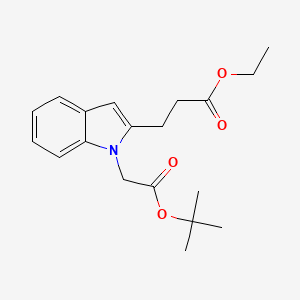

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate

描述

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate is an indole-derived ester featuring a tert-butoxy carbonyl ethyl group at the 1-position of the indole ring and a propanoate ester chain at the 3-position. This compound’s structural complexity, characterized by the bulky tert-butoxy group and ester functionalities, influences its physicochemical properties and reactivity.

属性

IUPAC Name |

ethyl 3-[1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indol-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-5-23-17(21)11-10-15-12-14-8-6-7-9-16(14)20(15)13-18(22)24-19(2,3)4/h6-9,12H,5,10-11,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEULALZEAOVSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=CC=CC=C2N1CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Propanoate Ester: The propanoate ester group can be introduced through esterification reactions, where the indole derivative reacts with ethyl propanoate in the presence of a catalyst such as sulfuric acid.

Addition of the tert-Butoxy Group: The tert-butoxy group can be introduced via a nucleophilic substitution reaction, where the indole derivative reacts with tert-butyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

化学反应分析

Nucleophilic Substitution and Cyclization Reactions

This compound undergoes cyclization under basic conditions to form indole-fused heterocycles. For example:

-

Reagents/Conditions : KCO (3 equiv), γ-bromocrotonate (1.5 equiv), DMSO, 120°C, 24 h.

-

Product : 2,3-Disubstituted indole derivatives (e.g., ethyl (E)-3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)acrylate).

Mechanistic Insight : The tert-butoxy group stabilizes intermediates via steric and electronic effects, directing regioselectivity during cyclization .

Ester Hydrolysis and Decarboxylation

The ethyl ester moiety is hydrolyzed under alkaline conditions:

-

Reagents/Conditions : NaOH (4 equiv), THF/HO (3:1 ratio), room temperature.

-

Product : Corresponding carboxylic acid derivative (e.g., (E)-3-(3-(carboxymethyl)-1H-indol-2-yl)acrylic acid).

Follow-Up Reactions : Subsequent decarboxylation under thermal or catalytic conditions generates indole-based alkenes .

Catalytic Hydrogenation

The α,β-unsaturated ester undergoes hydrogenation:

-

Reagents/Conditions : 10% Pd/C, H atmosphere, MeOH, 24 h.

-

Product : Saturated ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1H-indol-2-yl)propanoate.

Sulfonamide Formation

The indole nitrogen participates in sulfonylation:

-

Reagents/Conditions : p-Toluenesulfonyl chloride (1.5 equiv), pyridine (catalytic), CHCl, 14 h.

-

Product : N-Tosylamidocinnamic acid derivatives.

-

Yield : Moderate (purification via column chromatography required) .

Key Observation : The tert-butoxy group remains intact during sulfonylation, indicating its stability under these conditions .

Cross-Coupling Reactions

Pd-catalyzed couplings enable diversification:

-

Reagents/Conditions : [Cp*RhCl], Cu(OAc), microwave irradiation (130°C, 10 min).

-

Product : Functionalized isoindole derivatives (e.g., ethyl 3-(1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-isoindol-1-yl)propanoate).

Amino Acid Conjugation

The ester group reacts with amino acids via EDCI/DMAP-mediated coupling:

-

Reagents/Conditions : N-Boc-L-amino acids, EDCI, DMAP, DMF, 18 h.

-

Product : Boc-protected amino acid conjugates.

Stability and Functional Group Compatibility

科学研究应用

Overview

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate is a synthetic compound belonging to the indole derivative class, recognized for its diverse biological activities and applications in medicinal chemistry. This compound features an indole core, a propanoate ester, and a tert-butoxy group, which enhances its reactivity and potential applications in various fields.

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the development of drugs aimed at treating various diseases, including cancer and neurodegenerative disorders.

Antimicrobial and Anticancer Properties

Research indicates that indole derivatives exhibit significant antimicrobial and anticancer activities. This compound could be explored for its efficacy against various pathogens and cancer cell lines, making it a candidate for further pharmacological studies.

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules and natural products. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

作用机制

The mechanism of action of Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole core is known to interact with serotonin receptors, while the ester and tert-butoxy groups may influence its pharmacokinetic properties.

相似化合物的比较

Target Compound vs. Ethyl Indole Derivatives ()

Compounds 10a–e from share a pyrrole-indole core with ester and tert-butoxycarbonyl (Boc) groups. For example:

- 10a: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate. Key Differences: The target compound lacks the pyrrole ring and instead features a propanoate chain. Synthesis: Both compounds use CuCl₂ catalysis in THF, but the target likely requires indole alkylation rather than pyrrole cyclization .

Target Compound vs. Ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate ()

- Structural Contrast: The hydrazine linker in this analog introduces conjugation, altering electronic properties compared to the target’s propanoate chain.

- Synthesis: Prepared via refluxing 3-methylindole-2-carbohydrazide with ethyl 3-oxobutanoate, highlighting the role of hydrazine in forming conjugated systems .

Target Compound vs. Ethyl (S,Z)-3-((1-butyloxy-3-(1H-indol-3-yl)-1-oxopropan-2-yl)amino)but-2-enoate ()

- Key Features: This compound includes an amino group and a butenoyl ester, with (Z)-stereochemistry influencing antifungal activity.

Physicochemical Properties

*Estimated based on analogs.

- Trends: Methyl and tert-butyl groups (e.g., 10b) increase melting points due to enhanced crystallinity. Propanoate esters (e.g., ) generally exhibit lower polarity compared to hydrazine-linked analogs () .

Spectral Data Comparison

- IR Spectroscopy :

- ¹H-NMR: 10a: tert-Butyl singlet at δ 1.34; methyl indole protons at δ 3.68–3.67. Target Compound: Similar tert-butyl signal expected, with propanoate chain protons near δ 3.8–4.3 .

Functional Group Impact on Reactivity

- Propanoate vs. Thioether Linkers (): Sulfur-containing analogs (e.g., ethyl 3-(1-(2-chlorophenyl)-2-ethoxy-2-oxoethylthio)propanoate) may exhibit altered metabolic pathways due to thioether oxidation .

生物活性

Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate is a synthetic compound classified within the indole derivatives. This category of compounds is renowned for its diverse biological activities, making it a significant subject of study in medicinal chemistry. The compound features an indole core, a propanoate ester, and a tert-butoxy group, which contribute to its potential biological applications.

- Molecular Formula : C17H21NO4

- Molecular Weight : 303.35 g/mol

- CAS Number : 135440-68-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Indole Core : Through Fischer indole synthesis.

- Introduction of the Propanoate Ester : Via esterification with ethyl propanoate.

- Addition of the tert-Butoxy Group : Using nucleophilic substitution with tert-butyl bromoacetate.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits notable antimicrobial and anticancer activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. In vitro studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves interaction with specific cellular pathways that regulate cell survival and proliferation.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets:

- Serotonin Receptors : The indole structure allows for potential binding to serotonin receptors, influencing mood and behavior.

- Enzymatic Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, thus affecting cellular functions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several indole derivatives, including this compound. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial effects were assessed using a disk diffusion method against various bacterial strains. This compound displayed zones of inhibition comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antimicrobial therapies .

Research Findings Summary Table

常见问题

Q. What are the critical safety precautions for handling Ethyl 3-(1-(2-(tert-butoxy)-2-oxoethyl)-1H-indol-2-yl)propanoate in laboratory settings?

- Methodological Answer : This compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Researchers must:

- Use NIOSH-approved respirators (e.g., P95 for particulates, OV/AG/P99 cartridges for vapors) and EN 166-compliant eye protection .

- Wear chemical-resistant suits and gloves (e.g., nitrile) to prevent dermal exposure .

- Store at 2–8°C in a dry environment to maintain stability and avoid decomposition .

Q. What analytical techniques are commonly used to characterize this compound and its metabolites?

- Methodological Answer :

- RP-HPLC with UV detection is validated for metabolite analysis, as demonstrated in studies isolating rat brain synaptosomes. Column parameters (C18, 5 µm) and mobile phase gradients (acetonitrile/water with 0.1% TFA) are critical for resolving indole-derived metabolites .

- Exact mass spectrometry (e.g., Q-TOF) confirms molecular identity (C₁₈H₂₃NO₄, MW 317.38 g/mol) and detects impurities with mass tolerance <0.05 Da .

Q. How can researchers mitigate risks of accidental release or environmental contamination?

- Methodological Answer :

- Use dust suppression techniques (e.g., wet sweeping) during spills to avoid aerosol formation .

- Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers labeled for hazardous organic compounds .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, given reported low yields (e.g., 23%) in multicomponent reactions?

- Methodological Answer :

- Ugi-Smiles adduct protocols (e.g., tert-butoxycarbonyl protection) improve regioselectivity .

- Optimize reaction parameters:

- Catalyst screening (e.g., Pd(OAc)₂ for cross-coupling).

- Solvent polarity adjustment (e.g., DMF → THF) to stabilize intermediates.

- Monitor progress via in-situ FTIR to track carbonyl group formation .

Q. What strategies resolve contradictions in stability data (e.g., reported decomposition under uncharacterized conditions)?

- Methodological Answer :

- Perform accelerated stability studies :

- Expose the compound to stressors (40°C/75% RH, UV light) and analyze degradation via HPLC-MS .

- Identify decomposition products (e.g., tert-butoxy cleavage fragments) using NMR (¹H/¹³C) and compare with SDS hazard classifications .

- Cross-reference computational stability models (DFT for bond dissociation energies) with experimental data .

Q. How can researchers assess toxicity when toxicological data are incomplete or conflicting?

- Methodological Answer :

- Conduct tiered testing:

- In vitro assays : MTT for cytotoxicity in HepG2 cells; Ames test for mutagenicity .

- In silico predictions : Use QSAR models (e.g., ProTox-II) to estimate LD₅₀ and compare with SDS classifications (e.g., H302) .

- Validate findings against IARC/ACGIH thresholds (0.1% carcinogen limit) .

Q. What methodological challenges arise in derivatizing this compound for targeted applications (e.g., imaging probes)?

- Methodological Answer :

- Chelator integration (e.g., bis((1-(2-(tert-butoxy)-2-oxoethyl)-1H-imidazol-2-yl)methyl)glycine) requires:

- Protecting group strategies (e.g., tert-butyl esters) to prevent undesired side reactions .

- Radiolabeling efficiency checks (e.g., ⁹⁹ᵐTc incorporation yields via gamma counting) .

- Validate target binding using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Data Contradiction Analysis

Q. How to address discrepancies between reported stability and observed reactivity in specific solvents?

- Methodological Answer :

- Perform compatibility screens : Incubate the compound with common solvents (DMSO, EtOH, DCM) at 25°C/40°C and monitor degradation via TLC/HPLC .

- Correlate findings with Hansen solubility parameters to identify solvents inducing instability .

Q. What steps reconcile computational docking scores with experimental bioactivity data (e.g., antiviral assays)?

- Methodological Answer :

- Refine docking models using crystallographic data (e.g., monkeypox DNA polymerase PDB) to adjust binding pocket flexibility .

- Validate with cell-based assays (e.g., plaque reduction neutralization tests) at varying concentrations (1–100 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。